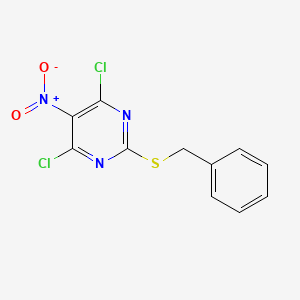
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine is a chemical compound with the molecular formula C11H7Cl2N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with 5-nitro-2-[(phenylmethyl)thio]pyrimidine-4,6-diol, which undergoes chlorination using reagents like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenylmethylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products
Substitution: Formation of 4,6-diamino-5-nitro-2-[(phenylmethyl)thio]-pyrimidine.
Reduction: Formation of 4,6-dichloro-5-amino-2-[(phenylmethyl)thio]-pyrimidine.
Oxidation: Formation of 4,6-dichloro-5-nitro-2-[(phenylmethyl)sulfonyl]-pyrimidine.
科学的研究の応用
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The nitro group can participate in redox reactions, while the chloro and phenylmethylthio groups can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-nitropyrimidine: Lacks the phenylmethylthio group, making it less hydrophobic and potentially less bioactive.
2,6-Dichloro-4-nitropyridine: Contains a pyridine ring instead of a pyrimidine ring, which can alter its chemical reactivity and biological activity
Uniqueness
2-(Benzylthio)-4,6-dichloro-5-nitropyrimidine is unique due to the presence of the phenylmethylthio group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C11H7Cl2N3O2S |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
2-benzylsulfanyl-4,6-dichloro-5-nitropyrimidine |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-9-8(16(17)18)10(13)15-11(14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
FONJIJWCXJZLND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


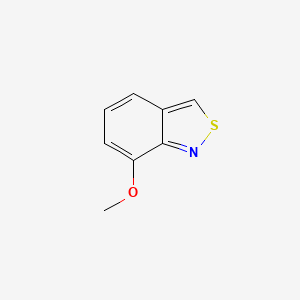
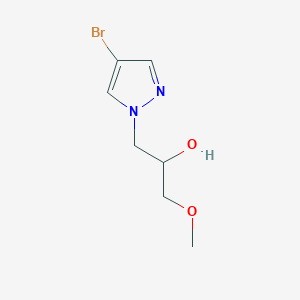

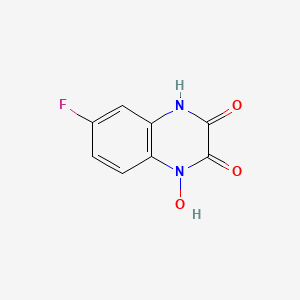
![1H-thieno[2,3-c]pyrazole-5-carbonitrile](/img/structure/B8293264.png)
![[(4-Chlorobutyl)thio]acetic acid methyl ester](/img/structure/B8293272.png)

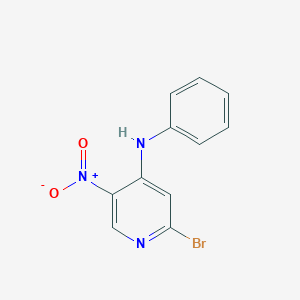

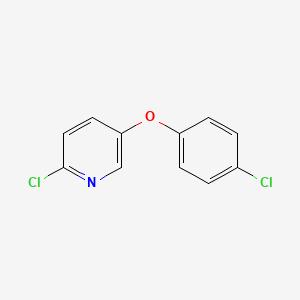
![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)

![1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate](/img/structure/B8293331.png)

